PI is a membrane-impermeant molecule. It can only enter cells with compromised membranes, such as dead or dying cells. Once inside, PI binds strongly to DNA, causing a significant increase in its fluorescence intensity. This property allows researchers to differentiate between live and dead cells in a population. Live cells with intact membranes exclude PI and appear dark under fluorescence microscopy, while dead cells with compromised membranes stain red due to PI binding to their DNA.
PI staining is widely used in:
Due to its strong affinity for DNA, PI can be used as a nuclear counterstain in various microscopy techniques. It provides clear visualization of cell nuclei alongside other fluorescent probes targeting specific cellular components.
PI staining is useful for:
PI is a red fluorescent nucleic acid stain []. It is a synthetic compound, not found naturally, with the chemical formula C27H34I2N4 []. PI's significance lies in its ability to selectively stain the DNA of dead cells, making it a valuable tool for cell viability studies, cell cycle analysis, and apoptosis detection [, ].
PI possesses a complex molecular structure with several key features. The molecule consists of a heterocyclic aromatic ring system with multiple aromatic groups. These groups contribute to the molecule's planarity and its ability to intercalate between DNA base pairs []. Two iodide ions (I-) are present, contributing to the overall negative charge of the molecule at physiological pH. This negative charge prevents PI from passively crossing the intact membranes of live cells [].
The specific details of PI synthesis are often proprietary information but typically involve condensation reactions between aromatic amine precursors and iodide sources.
PI binds to double-stranded DNA through intercalation. This process involves inserting the aromatic rings of PI between the base pairs of the DNA helix, leading to increased fluorescence intensity []. The exact mechanism of this fluorescence enhancement is not fully understood but likely involves changes in the electronic structure of PI upon DNA binding [].
PI's mechanism of action relies on its selective staining of dead cells. Live cells possess intact plasma membranes that exclude PI due to its negative charge. Conversely, compromised membranes of dead cells allow PI to enter and bind to DNA, leading to a strong red fluorescence signal when excited by specific wavelengths of light [, ].
The primary reaction involving propidium iodide is its intercalation into double-stranded nucleic acids. This process increases the quantum yield of fluorescence by 20-30 times, making it a valuable tool for various applications such as flow cytometry and fluorescence microscopy. Propidium iodide is not membrane-permeable, which allows researchers to differentiate between live and dead cells based on membrane integrity; viable cells exclude the dye, while dead or damaged cells take it up . Additionally, propidium iodide can react with aldehyde groups in fixatives, leading to modifications that may alter its fluorescence properties .
Propidium iodide is widely recognized for its ability to stain dead cells in mixed populations. It selectively permeates cells with compromised membranes, allowing researchers to assess cell viability effectively. This property makes it particularly useful in apoptosis studies, where it is often used in conjunction with other dyes that can stain live cells . Furthermore, propidium iodide can bind to RNA; thus, when distinguishing between RNA and DNA staining, treatment with nucleases is necessary .
The synthesis of propidium iodide typically involves the reaction of phenanthridine derivatives with iodoalkanes under controlled conditions. The process generally includes the following steps:
Propidium iodide is extensively used in various fields of biological research:
Studies involving propidium iodide often focus on its interactions with various cellular components:
Several compounds exhibit similar properties to propidium iodide, primarily as nucleic acid intercalators or viability stains. Here are some notable examples:
Compound Name | Properties | Unique Features |
---|---|---|
Ethidium Bromide | Intercalates DNA; used in gel electrophoresis | Membrane-permeable; less specific than propidium iodide |
Ethidium Homodimer I | High affinity for nucleic acids; used in live/dead assays | Allows lower dye concentrations; no-wash staining |
DAPI (4',6-Diamidino-2-Phenylindole) | Binds specifically to A-T rich regions of DNA | Membrane-permeable; emits blue fluorescence |
SYTOX Green | Used for staining dead cells; membrane-impermeant | Provides green fluorescence; less cytotoxic than propidium iodide |
Hoechst 33342 | Binds specifically to DNA; used in live-cell imaging | Membrane-permeant; emits blue fluorescence |
Propidium iodide stands out due to its specificity for dead cells based on membrane integrity, its significant increase in fluorescence upon binding nucleic acids, and its utility across various applications including flow cytometry and microscopy. Unlike some alternatives, it does not penetrate viable cells, making it an effective marker for distinguishing between living and non-living cells in diverse experimental setups .
Irritant;Health Hazard
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